Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli compound synthesized via a one-pot, three-component reaction involving 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea in ethanol with concentrated HCl as a catalyst . The product crystallizes as a monohydrate (C₁₄H₁₆N₂O₄·H₂O) with a unique hydrogen-bonded network stabilizing its crystal structure. Key structural features include dihedral angles of 87.3° (between the 4-hydroxyphenyl group and the tetrahydropyrimidine ring) and 75.9° (between the ester group and the ring), which influence its molecular conformation and intermolecular interactions .
Pharmacologically, Biginelli derivatives are known for anticancer, antihypertensive, and calcium channel-modulating activities . This compound serves as a versatile intermediate for synthesizing more complex scaffolds, such as anthracene-fused derivatives .
Properties
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-13(18)11-8(2)15-14(19)16-12(11)9-4-6-10(17)7-5-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLATGWSLBXBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123629-41-4 | |
| Record name | 4-(4-HO-PH)-6-ME-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea and 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested against various bacterial strains and shown promising results. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
2.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro studies revealed that the compound significantly reduced the viability of breast cancer cells .
2.3 Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in animal models. Research indicates that it can reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cells with IC50 values of 15 µM. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in a murine model of inflammation by 40%. |
Pharmacological Applications
Due to its biological activities, this compound holds potential for development into therapeutic agents. Its applications may include:
- Antibiotics : Development of new antimicrobial drugs.
- Chemotherapy Agents : Formulation of anticancer therapies.
- Anti-inflammatory Drugs : Creation of treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives
| Compound Name | Substituent at Position 4 | Key Functional Group | Synthesis Method | Yield | Pharmacological Activity |
|---|---|---|---|---|---|
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-Hydroxyphenyl | Hydroxyl (-OH) | Biginelli reaction (HCl/ethanol) | ~60–70% | Anticancer, antihypertensive |
| Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5-(Methoxymethyl)furan-2-yl | Methoxymethyl (-CH₂OCH₃) | Biginelli reaction (HCl/ethanol) | 75% | Not reported; furan derivatives often exhibit antimicrobial activity |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-Chlorophenyl | Chlorine (-Cl) | Biginelli reaction (DABCO₂CuCl₄ catalyst) | >85% | Enhanced catalytic efficiency vs. hydroxyl derivative |
| Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-Bromophenyl | Bromine (-Br) | Biginelli reaction (HCl/ethanol) | ~60% | Moderate cytotoxicity (IC₅₀ = 15.7 μM) |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The hydroxyl group (-OH) in the parent compound enhances hydrogen bonding (critical for crystal stability ), while electron-withdrawing substituents like -Cl or -Br improve catalytic efficiency and cytotoxicity .
- Stereoelectronic Effects : Methoxymethyl-furan derivatives exhibit higher yields (75%) due to the furan ring’s electron-rich nature, facilitating nucleophilic addition .
Pharmacological Activity Comparison
Key Observations:
- Hydroxyl Group : The parent compound’s -OH group enhances binding to bovine serum albumin (BSA) via O–H···O and N–H···O interactions, critical for drug delivery .
- Methoxy and Nitro Groups : Methoxy derivatives show higher anticancer activity (IC₅₀ = 21.7 μM) compared to nitro-substituted analogs (IC₅₀ = 314.3 μM), likely due to reduced steric bulk and improved membrane permeability .
Table 3: Reaction Conditions and Catalysts
Biological Activity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, structural characteristics, and various biological effects, particularly in the context of its potential therapeutic applications.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-component reaction that adheres to green chemistry principles. Methods such as microwave synthesis and mechanochemical techniques are employed to enhance yield and reduce environmental impact . The compound's structure features a tetrahydropyrimidine ring with significant functional groups that contribute to its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| Functional Groups | Hydroxy group, ester group |
| Ring System | Tetrahydropyrimidine |
2.1 Anticancer Properties
Research indicates that compounds similar to Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit potent anticancer activities. These compounds have been shown to inhibit topoisomerase II enzymatic activity, which is crucial for DNA replication and transcription in cancer cells. For instance, studies have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines .
Case Study: Topoisomerase Inhibition
A study highlighted the effectiveness of a related compound as a dual inhibitor of both TopoIIα and TopoIIβ, leading to reduced proliferation of prostate cancer cells . The mechanism involved the induction of apoptosis through the activation of specific cellular pathways.
2.2 Antimicrobial Activity
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives have also shown antimicrobial properties. These compounds are effective against various bacterial strains due to their ability to disrupt cellular processes and inhibit growth.
2.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been noted for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
3. Mechanistic Insights
The biological activity of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine is largely attributed to its interaction with key biological targets:
- Topoisomerase II : Inhibition leads to DNA damage and cell death.
- Cell Cycle Proteins : Induces G2/M phase arrest.
- Inflammatory Mediators : Modulates cytokine production.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction parameters influence yield?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-hydroxybenzaldehyde), ethyl acetoacetate, and urea/thiourea derivatives. Catalysts such as DABCO₂CuCl₄ significantly enhance reaction efficiency under mild conditions (60–80°C, ethanol/water solvent systems), achieving yields >85% . Reaction optimization includes:
- Catalyst screening : Acidic or bifunctional catalysts improve regioselectivity and reduce side products.
- Solvent selection : Polar protic solvents (e.g., ethanol) favor cyclocondensation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .
Q. How are the physicochemical properties of this compound characterized, and what techniques validate its stability?
Key properties include:
Q. What crystallographic techniques elucidate the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Bruker APEX-II CCD detector, Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : SHELXS-97 for phase determination .
- Refinement : SHELXL-97 for least-squares optimization (R factor <0.05) . The dihydropyrimidinone ring adopts a boat conformation, stabilized by intramolecular N–H···O hydrogen bonds (R²(8) motif) .
Advanced Research Questions
Q. How do substituent variations at the 4-hydroxyphenyl group modulate biological activity, and what structural insights explain these differences?
- Fluorine substitution : Ethyl 4-(4-fluorophenyl) analogs show enhanced antitubercular activity (MIC = 3.12 µg/mL vs. M. tuberculosis H37Rv) due to increased lipophilicity and membrane penetration .
- Methoxy groups : Methyl 4-(4-methoxyphenyl) derivatives exhibit thymidine phosphorylase inhibition (IC₅₀ = 47.8 µM) via π-π stacking with catalytic residues, as shown by molecular docking .
- Crystallographic SAR : Substituent bulkiness (e.g., trifluoromethyl groups) disrupts crystal packing, reducing thermal stability .
Q. What methodological strategies resolve contradictions in reported biological activity data across studies?
Discrepancies arise from assay conditions (e.g., bacterial strain variability, incubation time) or impurity profiles. Mitigation strategies include:
Q. How do hydrogen-bonding networks and crystal packing influence the compound’s solid-state reactivity?
SC-XRD reveals zigzag chains via intermolecular N–H···O bonds (2.89 Å, 158° bond angle), enhancing thermal stability up to 180°C . Disruption of these networks (e.g., via thione substitution at C2) lowers melting points by 20–30°C .
Q. What computational approaches predict regioselectivity in Biginelli reactions for derivative synthesis?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states, identifying steric hindrance at C4 as the key factor. For example, bulky aryl groups favor equatorial positioning, reducing activation energy by 5–8 kcal/mol .
Tables for Key Data
Q. Table 1: Comparative Catalytic Efficiency in Synthesis
| Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| DABCO₂CuCl₄ | 92 | 2.5 | |
| p-TSA | 78 | 4.0 | |
| No catalyst | 35 | 12.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
